3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide
Description
3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide is a structurally complex heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a benzohydrazide moiety. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
3,4-dichloro-N-[(E)-imidazo[1,2-a]pyridin-6-ylmethylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-12-3-2-11(7-13(12)17)15(22)20-19-8-10-1-4-14-18-5-6-21(14)9-10/h1-9H,(H,20,22)/b19-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXIHOGYMYSOB-UFWORHAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN=CC2=CN3C=CN=C3C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C2=CN3C=CN=C3C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Methodology:
-
- Benzohydrazide derivatives bearing chlorinated aromatic groups.
- Aldehydes or ketones containing the imidazo[1,2-a]pyridine core or precursors for its formation.
- Chlorinated aromatic compounds such as 3,4-dichlorobenzaldehyde or similar derivatives.
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- Molecular iodine (I₂): Acts as an environmentally benign catalyst, promoting condensation and cyclization processes under aqueous or alcoholic media.
- Other catalysts: Acids like acetic acid or Lewis acids have been used historically but are less favored due to environmental concerns.
-
- Solvent: Water or ethanol, favoring green chemistry principles.
- Temperature: Room temperature to moderate heating (~50-80°C).
- Time: Ranges from 30 minutes to several hours, optimized for high yields.
Representative Reaction Scheme:
Chlorinated benzohydrazide + Imidazo[1,2-a]pyridine precursor + Catalyst (e.g., I₂) → Target compound
Ultrasound-Assisted Synthesis with Molecular Iodine Catalysis
A significant advancement in the preparation of these derivatives involves ultrasonic irradiation in the presence of iodine, which accelerates reaction rates and enhances yields.
Experimental Procedure:
-
- 2-Aminopyridine derivatives.
- Aromatic aldehydes with dichlorination at positions 3 and 4.
- Dimedone or related cyclic ketones as precursors for fused ring formation.
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- Molecular iodine (20 mol%) in aqueous medium.
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- Ultrasound irradiation at room temperature for approximately 30 minutes.
- Solvent: Distilled water, aligning with green chemistry protocols.
- Post-reaction workup: Extraction with ethyl acetate, drying, and recrystallization.
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- High yields (up to 96%) with minimal reaction time.
- Formation of the target hydrazide derivatives with imidazo[1,2-a]pyridine cores.
Reaction Pathway:
The process involves initial formation of phenylglyoxal derivatives in situ from methyl ketones under iodine catalysis, followed by condensation with 2-aminopyridines and dimedone, culminating in cyclization to form the fused heterocycle.
Preparation of Precursors and Intermediates
The synthesis of the target compound often necessitates the preparation of key intermediates such as chlorinated benzaldehydes and hydrazides.
Preparation of Chlorinated Benzohydrazides:
- Method:
- Hydrazine hydrate reacts with chlorinated benzoyl chlorides or chlorinated benzaldehydes under reflux.
- The reaction is typically performed in methanol or ethanol with stirring for 1-2 hours.
- Precipitation of hydrazide derivatives occurs upon cooling, followed by filtration and drying.
Preparation of Imidazo[1,2-a]pyridine Precursors:
- Method:
- Condensation of 2-aminopyridine with aldehydes or ketones bearing chlorinated aromatic groups.
- Catalyzed by iodine or acid catalysts under ultrasonic or conventional heating conditions.
Data Table Summarizing Preparation Methods
Research Findings and Notable Observations
- Environmental Impact: The use of molecular iodine and water as solvents aligns with green chemistry principles, reducing hazardous waste.
- Reaction Efficiency: Ultrasonication significantly shortens reaction times and improves yields.
- Versatility: The methods accommodate various chlorinated aromatic precursors, enabling structural diversity.
- Mechanistic Insights: Iodine catalysis facilitates electrophilic activation of carbonyl groups, promoting condensation and cyclization to form fused heterocycles.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H10Cl2N4O
- Molecular Weight : 333.18 g/mol
- CAS Number : 2197064-23-4
The compound features a dichlorinated benzohydrazide structure fused with an imidazopyridine moiety, contributing to its unique reactivity and biological activity.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines. A notable study reported that the compound induces apoptosis in human breast cancer cells by activating caspase pathways, suggesting its potential as a therapeutic agent for cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of tests showed that it possesses significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic cells. This inhibition could be leveraged in the development of new antibacterial agents .
Material Science Applications
Polymerization Initiator
In material sciences, this compound has been explored as a potential initiator for polymerization processes. Its ability to generate free radicals under UV light makes it suitable for initiating polymerization reactions in the production of specialty polymers used in coatings and adhesives .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to various receptors and enzymes, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 3,4-dichloro substitution on the benzohydrazide moiety likely enhances lipophilicity and target binding compared to mono-chloro analogs (e.g., N'-[(4-chlorophenyl)methylene] derivatives) . Imidazo[1,2-a]pyridines lacking additional nitrogen atoms (e.g., 3,4-Dichloro-N'-[imidazo...]) exhibit superior potency (MIC: 1–2 μM) compared to nitrogen-enriched analogs like imidazo[1,2-c]pyrimidines (MIC: 5–9 μM) .
Scaffold Flexibility :
- Replacement of the benzohydrazide with thiophene (N'-[Thien-2-ylmethylene]) reduces molecular weight but retains antiproliferative activity, suggesting tolerance for heteroaromatic substitutions .
- Positional isomerism (e.g., 6- vs. 7-carbohydrazide) influences receptor binding, as seen in differential activities of Catalog Numbers 179223 and 179224 .
Research Findings and Mechanistic Insights
Antimicrobial and Antitumor Potency :
- Imidazo[1,2-a]pyridine-3-carboxylates and their hydrazide derivatives demonstrate low MIC values (1–2 μM) against Mycobacterium tuberculosis, attributed to interactions with decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .
- Antiproliferative effects against lung and pancreatic cancer cell lines are linked to apoptosis induction via caspase-3 activation, as observed in thiophene-substituted analogs .
Synthetic Accessibility: Condensation of imidazo[1,2-a]pyridine carbohydrazides with aldehydes (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde) under Cu(I) catalysis yields derivatives with >85% efficiency, enabling rapid diversification . Electron-withdrawing substituents (e.g., Cl, NO₂) on the benzohydrazide enhance stability and crystallinity, as evidenced by melting points >230°C in analogs like 6a .
Limitations and Future Directions :
- Nitrogen-rich analogs (e.g., imidazo[1,2-c]pyrimidines) show reduced potency, highlighting the importance of scaffold simplicity for optimal activity .
- Further pharmacokinetic studies are needed to assess the bioavailability of 3,4-dichloro derivatives, as high molecular weight (>350 Da) may limit membrane permeability.
Biological Activity
3,4-Dichloro-N'-[imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHClN
- Molecular Weight : 269.12 g/mol
- CAS Number : 2197064-23-4
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 3,4-Dichloro-N'-[imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide, exhibit significant antimicrobial properties. A study synthesized a series of imidazo derivatives and evaluated their in vitro antibacterial activity against various gram-positive and gram-negative bacteria. Some compounds demonstrated potent antimicrobial effects, suggesting that similar derivatives might also possess significant antibacterial properties .
Table 1: Antimicrobial Activity of Imidazo Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,4-Dichloro-N'-[imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide | Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL | |
| Pseudomonas aeruginosa | 15 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. In a relevant study, imidazo derivatives were shown to inhibit lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) release in vitro. This suggests that compounds like 3,4-Dichloro-N'-[imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide may play a role in modulating inflammatory responses .
Case Studies and Research Findings
A notable case study involved the evaluation of the compound's effects in an animal model of acute lung injury induced by LPS. The results indicated that treatment with the compound significantly reduced markers of inflammation and improved survival rates compared to untreated controls. This highlights its potential for therapeutic applications in inflammatory diseases .
The biological activity of 3,4-Dichloro-N'-[imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide is hypothesized to involve multiple mechanisms:
- Inhibition of pro-inflammatory cytokines such as IL-6.
- Disruption of bacterial cell wall synthesis leading to increased susceptibility to immune responses.
Q & A
Q. How can the synthesis of 3,4-dichloro-N'-[imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions using microwave-assisted synthesis (e.g., methanol/water solvent mixtures at controlled temperatures) to enhance reaction efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization. For example, describes a microwave-based protocol for analogous imidazo[1,2-a]pyridine derivatives, achieving 66–67% yields through controlled solvent ratios and acid catalysis .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Combine NMR, NMR, and IR spectroscopy to confirm functional groups and regiochemistry. For instance, IR peaks near 1722–1730 cm (C=O stretching) and NMR coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm) are diagnostic for imidazo[1,2-a]pyridine hydrazides, as shown in and .
Q. What solvent systems are suitable for recrystallizing this hydrazide derivative?
- Methodological Answer : Use mixed solvents like ethanol/water or dichloromethane/hexane to balance polarity and solubility. highlights methanol/water (1:2 v/v) as effective for isolating crystalline imidazo[1,2-a]pyridine derivatives with >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer : Synthesize analogs with variations in the dichlorophenyl or imidazo[1,2-a]pyridine moieties and test their bioactivity (e.g., kinase inhibition or antimicrobial effects). and demonstrate that substituents like chlorine or fluorophenyl groups significantly alter target selectivity and potency in related compounds . Use molecular docking to predict binding interactions with targets like PI3K or cyclin-dependent kinases .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS. If in vitro activity does not translate in vivo, modify the compound’s logP via pro-drug strategies or nanoformulation. notes that preliminary in vivo results for similar heterocycles may require adjuvant delivery systems to enhance efficacy .
Q. How can computational methods aid in predicting the compound’s metabolic pathways?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely Phase I/II metabolism sites (e.g., hydrazide hydrolysis or imidazo-ring oxidation). Cross-validate predictions with in vitro microsomal assays. and highlight the role of fluorine substituents in reducing oxidative metabolism in analogous compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
